ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate
Overview
Description
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their reactivity and versatility. This compound, in particular, features a bromine and trifluoromethyl group attached to a phenyl ring, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to a single bond.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone
Reduction: Hydrogen gas with a palladium catalyst
Oxidation: Potassium permanganate in acidic conditions
Major Products Formed
Substitution: Formation of ethyl (2E)-3-(2-iodo-4-trifluoromethylphenyl)prop-2-enoate
Reduction: Formation of ethyl 3-(2-bromo-4-trifluoromethylphenyl)propanoate
Oxidation: Formation of 3-(2-bromo-4-trifluoromethylphenyl)propanoic acid
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate depends on its interaction with molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-methylphenyl)prop-2-enoate
- Ethyl 3-(2-chloro-4-trifluoromethylphenyl)prop-2-enoate
- Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Uniqueness
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINBHGEDDKJTN-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181551 | |
Record name | Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620902-74-0 | |
Record name | Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620902-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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